molecular formula C7H5Cl3 B086400 3,4-Dichlorobenzyl chloride CAS No. 102-47-6

3,4-Dichlorobenzyl chloride

Cat. No. B086400
CAS RN: 102-47-6
M. Wt: 195.5 g/mol
InChI Key: YZIFVWOCPGPNHB-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl chloride, also known as α,3,4-Trichlorotoluene, is an organic compound with the molecular formula Cl2C6H3CH2Cl . It has a molecular weight of 195.47 g/mol .


Synthesis Analysis

3,4-Dichlorobenzyl chloride can be synthesized by the ammoxidation of 2,4-dichlorobenzyl chloride . Another method involves the refluxing of 3,4-dichlorobenzoic acid with thionyl chloride .


Molecular Structure Analysis

The IUPAC name for 3,4-Dichlorobenzyl chloride is 1,2-dichloro-4-(chloromethyl)benzene . The InChI string is InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 . The canonical SMILES string is C1=CC(=C(C=C1CCl)Cl)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Dichlorobenzyl chloride are not detailed in the search results, it’s known that this compound can participate in various reactions due to the presence of the benzyl chloride group .


Physical And Chemical Properties Analysis

3,4-Dichlorobenzyl chloride is a liquid at room temperature . It has a refractive index of n20/D 1.577 (lit.) . The boiling point is 122-124 °C/14 mmHg (lit.) and the density is 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Herbicide Development : 3,4-Dichlorobenzyl methylcarbamate, derived from 3,4-Dichlorobenzyl chloride, acts as a selective preemergence herbicide active against both grass and broadleaf weeds. The synthesis and activity of this compound depend on minor structural modifications, demonstrating its potential in agricultural chemical research (Herrett & Berthold, 1965).

  • Catalysis and Chemical Synthesis : The compound has been used in studies exploring the chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts. This research is significant in understanding and improving the processes for synthesizing chlorinated aromatic compounds (Singh & Kale, 1999).

  • Medical Research and Receptor Binding : N-(3,4-Dichlorobenzyl)azoles have been synthesized and analyzed for their affinity towards sigma-1 and sigma-2 receptors. This research indicates potential applications in pharmaceuticals and neuroscience (Holzer et al., 2004).

  • Material Science and Crystallography : Studies involving the synthesis of di-2,4-dichlorobenzyltin complexes and their interactions with DNA shed light on the compound's role in understanding material stability and biological interactions. This has implications in materials science and biochemistry (Feng Yong, 2014).

  • Environmental Science and Degradation : Research on the sonolytic degradation of hazardous organic compounds, including 1,2-, 1,3-, 1,4-dichlorobenzene, involves 3,4-Dichlorobenzyl chloride. This is crucial for understanding environmental pollution and degradation processes (Okuno et al., 2000).

  • Organic Chemistry and Synthesis : The compound has been used in the synthesis of various bioregulator compounds like N,N-diethylaminoethyl 3,4-dichlorobenzyl ether. This demonstrates its role in the synthesis of complex organic molecules (Song Rui-feng, 2008).

Safety And Hazards

3,4-Dichlorobenzyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dichloro-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIFVWOCPGPNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059252
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Dichlorobenzyl chloride

CAS RN

102-47-6
Record name 3,4-Dichlorobenzyl chloride
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Record name 3,4-Dichlorobenzyl chloride
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Record name 3,4-Dichlorobenzyl chloride
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Record name Benzene, 1,2-dichloro-4-(chloromethyl)-
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Record name Benzene, 1,2-dichloro-4-(chloromethyl)-
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Record name α,3,4-trichlorotoluene
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Record name 3,4-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods

Procedure details

(Example 4): 1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid m.p. 170°-171° C., starting from 1-(3,4-dichlorobenzyl)-7-trifluoromethylindoline-2,3-dione (itself obtained as a syrup of satisfactory purity by NMR, by reaction of 3,4-dichlorobenzyl chloride with 7-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1);
Name
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
KK Deb - Indian Journal of Physics - arxiv.iacs.res.in
Tho Hanum mul mfiaiod epocim of 2, 4-dichloro-ajid 3, 4-diuhloroboiiKyl uhlondo and 1, 2, 4-lnmcihyl bunzeno liavo boon stuiliod and aaHigniiionlH of tho obsoivod frequoncioB to …
Number of citations: 2 arxiv.iacs.res.in
TT Romoff, AB Palmer, N Mansour… - … Process Research & …, 2017 - ACS Publications
Unusual amino acids are of crucial importance to the synthesis of bioactive peptides and new chemical entities. Innovative methodology is always needed for the preparation of …
Number of citations: 35 pubs.acs.org
W Holzer, B Brandstätter, C Jäger, M Kaun… - Scientia …, 2004 - mdpi.com
A series of azoles and aminoazoles with a 3, 4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3, 4-dichlorobenzyl …
Number of citations: 1 www.mdpi.com
HC Brown, M Grayson - Journal of the American Chemical Society, 1953 - ACS Publications
A kinetic study has been made of the reactions of several benzyl halides with various aromaticcompounds under the cata-lytic influence of aluminum chloride in nitrobenzene solution. …
Number of citations: 82 pubs.acs.org
AP Pieringer, WF Newhall - Journal of the American Society for …, 1970 - journals.ashs.org
The growth-retardant activity of 4 quaternary ammonium derivatives of (+)-limonene was determined by application of foliar sprays on greenhouse-grown grapefruit seedlings. The most …
Number of citations: 8 journals.ashs.org
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2002 - Wiley Online Library
Branched poly(ether sulfone)s were prepared from 1,1,1‐tris(4‐hydroxyphenyl) ethane and 4,4′‐difluorodiphenyl sulfone (DFDPS) either by polycondensation in dimethyl sulfoxide …
Number of citations: 74 onlinelibrary.wiley.com
Y Wang, J Wang, H Liu, H Moriwaki… - … of Reagents for …, 2001 - Wiley Online Library
2R: [ 1644308‐43‐9 ] C 25 H 21 Cl 3 N 2 O 2 (MW 487.81) InChI = 1S/C25H21Cl3N2O2/c26‐18‐9‐11‐22(19(14‐18)24(31)17‐5‐2‐1‐3‐6‐17)29‐25(32)23‐7‐4‐12‐30(23)15‐16‐8‐10…
Number of citations: 0 onlinelibrary.wiley.com
D Fritsch, L Vakhtangishvili… - … Science, Part A, 2002 - Taylor & Francis
1,1-Tris(4-hydroxyphenyl)ethane, THPE, was silylated with chlorotrimethylsilane and the silylated THPE was polycondensed with 1,4-bis(4-fluorobenzoyl)benzene, BFBB, in dry N-…
Number of citations: 28 www.tandfonline.com
M Mishima - 1993 - ir.lib.shimane-u.ac.jp
The Zeeman effect of the" CI NQR of 2, 6-Dichlorobenzyl chloride was observed. The three absorption lines were assigned to the three chlorine atoms, referring to the bond directions …
Number of citations: 3 ir.lib.shimane-u.ac.jp
FP DeHaan, GL Delker, WD Covey, J Ahn… - Journal of the …, 1984 - ACS Publications
Kinetic studieshave been made of the reaction of benzyl chloride with benzene and/or toluene catalyzed by TiCl4 in nitromethane and in nitrobenzene and catalyzed by SbCl5 in …
Number of citations: 21 pubs.acs.org

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